molecular formula C15H13FO2 B6398031 2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261939-28-9

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6398031
CAS RN: 1261939-28-9
M. Wt: 244.26 g/mol
InChI Key: IHLKZDHDYLYZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid (2F4M6MBA) is an organic compound with a molecular formula of C11H10FNO2. It is a white solid with a melting point of 176-179°C and a boiling point of 276-279°C. It is soluble in water, ethanol, and acetone, and is insoluble in most organic solvents. 2F4M6MBA is a derivative of benzoic acid, and is used in various scientific applications due to its unique properties.

Mechanism of Action

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is an organic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and catalyze certain reactions. Additionally, 2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is capable of forming covalent bonds with other molecules, allowing it to participate in a variety of reactions.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it has been shown to be capable of interacting with other molecules in the body, and thus may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is an ideal reagent for use in laboratory experiments due to its high purity, low cost, and wide availability. It is also relatively easy to handle and store, making it a convenient reagent for use in a variety of experiments. However, 2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is a relatively reactive compound, and thus should be handled with caution in order to avoid possible contamination or reaction with other compounds.

Future Directions

In the future, 2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% may be used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals, as well as in the production of dyes and pigments. Additionally, its unique properties may be utilized in the development of new catalysts and reagents for use in organic synthesis and chromatography. Furthermore, its ability to interact with other molecules may be explored in order to gain a better understanding of its potential biochemical and physiological effects. Finally, its potential applications in the fields of drug discovery and development, as well as in the development of new materials, should also be further explored.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% can be synthesized through a number of methods. The most common method is the condensation reaction of 2-fluoro-4-methylphenol and 6-methylbenzoic acid in the presence of an acid catalyst. This method yields a product with a purity of 95%. Other methods of synthesis include the reaction of 2-fluoro-4-methylphenol and 6-methylbenzoic anhydride, the reaction of 2-fluoro-4-methylphenol and 6-methylbenzoyl chloride, and the reaction of 2-fluoro-4-methylphenol and 6-methylbenzoyl bromide.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% has a number of applications in scientific research, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of a variety of compounds, and as a starting material in the synthesis of other compounds. Additionally, 2-(2-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals, as well as in the production of dyes and pigments.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-11(13(16)8-9)12-5-3-4-10(2)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLKZDHDYLYZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689185
Record name 2'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-28-9
Record name 2'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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